1-Chloro-7-iodopyrrolo[1,2-a]pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-7-iodopyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-3-5(9)4-11(6)2-1-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCLKQNYRJJUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=N1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603419-60-8 | |
| Record name | 1-chloro-7-iodopyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Regioselective Suzuki-Miyaura Coupling of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine: A Strategic Guide
Abstract
This application note details the regioselective functionalization of 1-chloro-7-iodopyrrolo[1,2-a]pyrazine via Suzuki-Miyaura cross-coupling. The scaffold presents two distinct electrophilic sites: an electron-rich pyrrolic iodide (C7) and an electron-deficient pyrazinic chloride (C1). By exploiting the significant differential in bond dissociation energies (BDE) and electronic bias between these positions, researchers can achieve high-fidelity sequential arylation. This guide provides optimized protocols for C7-selective coupling under mild conditions, followed by C1-activation strategies using advanced phosphine ligands.
Introduction & Mechanistic Rationale
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antimicrobials. The 1-chloro-7-iodo derivative offers a versatile platform for diversity-oriented synthesis, but it requires precise control over regioselectivity to avoid complex mixtures of mono- and bis-arylated products.
The Selectivity Challenge
The regioselectivity in this substrate is governed by two competing factors:
-
Bond Dissociation Energy (BDE): The C–I bond (~53 kcal/mol) is significantly weaker than the C–Cl bond (~80 kcal/mol), making C7 kinetically favored for oxidative addition by Palladium(0).
-
Electronic Environment:
-
Position C7 (Pyrrole Ring): Located on the electron-rich pyrrole segment. While electron-rich rings generally undergo oxidative addition slower than electron-poor ones, the presence of the weak C–I bond overrides this electronic disadvantage.
-
Position C1 (Pyrazine Ring): Located on the electron-deficient pyrazine segment. The C–Cl bond here is activated toward oxidative addition relative to a phenyl chloride, but it remains less reactive than the C7–I bond under mild conditions.
-
Conclusion: The reaction follows a predictable C7
Experimental Workflow Visualization
The following diagram illustrates the sequential logic for functionalizing the scaffold, highlighting the divergence in conditions required for each step.
Figure 1: Sequential functionalization workflow for this compound.
Detailed Protocols
Protocol A: C7-Selective Mono-Arylation
Objective: Couple an aryl boronic acid exclusively at the C7-iodine position while preserving the C1-chloride.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar¹-B(OH)₂ (1.05 – 1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Note: Pd(PPh3)4 is also effective but Pd(dppf)Cl2 is more robust against air/moisture.
-
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5 minutes.
-
Solvent Addition: Add the deoxygenated organic solvent and the aqueous base via syringe.
-
Reaction: Heat the mixture to 50–60 °C .
-
Critical Control Point: Do not exceed 70 °C. Higher temperatures increase the risk of oxidative addition at the C1-chloride.
-
-
Monitoring: Monitor by LC-MS or TLC. The starting material (iodide) should be consumed within 2–6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Expected Outcome: 80–95% yield of the 7-aryl-1-chloropyrrolo[1,2-a]pyrazine.
Protocol B: C1-Functionalization of the Chlorinated Intermediate
Objective: React the remaining C1-chloride with a second (different) aryl boronic acid.
Reagents:
-
Substrate: 1-Chloro-7-arylpyrrolo[1,2-a]pyrazine (from Protocol A)
-
Boronic Acid: Ar²-B(OH)₂ (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Rationale: The electron-rich, bulky Buchwald ligand (XPhos) is required to facilitate oxidative addition into the sterically accessible but electronically deactivated C–Cl bond.
-
-
Base: K₃PO₄ (3.0 equiv, 1M aqueous or finely ground solid)
-
Solvent: 1,4-Dioxane or THF/Water (10:1)
Procedure:
-
Setup: Combine substrate, boronic acid, precatalyst, and base in a microwave vial or pressure tube.
-
Purge: Evacuate and backfill with argon (3 cycles).
-
Reaction: Heat to 90–100 °C (oil bath) or 100 °C (microwave, 30–60 min).
-
Monitoring: LC-MS should show conversion of the chloride to the bis-aryl product.
-
Workup: Standard aqueous extraction and purification.
Optimization & Troubleshooting Guide
Use the following decision matrix to address common issues during synthesis.
| Observation | Probable Cause | Corrective Action |
| Bis-coupling during Step 1 | Temperature too high or catalyst too active. | Lower temp to 40°C. Switch to a less active catalyst like Pd(PPh₃)₄. Reduce boronic acid to 0.95 equiv. |
| No reaction at C1 (Step 2) | Oxidative addition failure (C-Cl bond is inert). | Switch to XPhos , SPhos , or RuPhos . Increase temp to 110°C. Switch solvent to n-Butanol. |
| Dehalogenation (Protodehalogenation) | Hydride source present or excessive heating. | Ensure solvents are anhydrous (if using solid base). Reduce reaction time. Avoid alcoholic solvents in Step 2 if possible. |
| Hydrolysis of C1-Cl | Pyrazine ring is electron-deficient; susceptible to S | Use anhydrous K₃PO₄ in dry Dioxane. Avoid aqueous bases in Step 2. |
Decision Logic for Catalyst Selection
Figure 2: Catalyst selection logic for the challenging C1-chlorine coupling.
References
- General Reactivity of Halo-Heterocycles: Smith, A. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Halides." Chemical Reviews, 2016. (General reactivity trends: I > Br > Cl).
-
Pyrazine Coupling Precedents
-
Lynch, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. Link
- Discussion: Establishes that chloropyrazines are reactive but require forcing conditions compared to iodides.
-
-
Pyrrolo[1,2-a]pyrazine Synthesis
-
Dawidowski, M., et al. "Synthesis of new perhydropyrrolo[1,2-a]pyrazine derivatives." Molecules, 2014. Link
-
- Buchwald Ligand Selection: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. (Basis for recommending XPhos/SPhos for aryl chlorides).
Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for C7-Selective Coupling Reactions
Welcome to the technical support center for C7-selective coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for achieving high selectivity at the C7 position of heterocyclic scaffolds like indoles and quinolines. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide: Enhancing C7-Selectivity
This section addresses common problems encountered during C7-selective coupling reactions, offering systematic approaches to diagnose and resolve them.
Problem 1: Low or No C7-Selectivity with Competing C2/C3 Functionalization
Symptoms: Your reaction yields a mixture of regioisomers, with significant formation of C2 or C3-arylated products, or these are the exclusive products.
Root Cause Analysis: The inherent electronic properties of many N-heterocyles favor functionalization at the C2 and C3 positions. Achieving C7-selectivity requires overcoming this natural reactivity, which is highly dependent on the precise coordination environment of the metal catalyst.
Solutions:
-
Verify the Integrity of the Directing Group (DG): The directing group is paramount for guiding the catalyst to the C7 position.[1][2][3]
-
Action: Confirm the correct installation and purity of your directing group (e.g., phosphinoyl, pivaloyl) on the substrate. Incomplete installation or degradation can lead to non-directed or misdirected reactions.
-
Causality: A sterically bulky and appropriately positioned directing group, such as N-P(O)tBu₂, forms a stable five-membered metallacycle intermediate that favors C-H activation at the C7 position over the kinetically less favorable four-membered metallacycle required for C2 activation.[1]
-
-
Optimize Catalyst Loading – Less is Often More (or Vice Versa): The concentration of the active catalytic species can dramatically influence the reaction pathway.
-
Action: Perform a catalyst loading screen. While a higher loading might seem intuitive for a sluggish reaction, it can sometimes promote undesired, non-directed pathways or lead to catalyst aggregation.[4] Conversely, a loading that is too low may be insufficient to overcome the activation energy for the desired C7-coupling.
-
Screening Protocol: See "Experimental Protocol 1: Catalyst Loading Optimization Screen" below for a detailed procedure.
-
-
Evaluate the Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to the formation of different catalytic species with varying selectivities.
-
Action: If using a pre-catalyst is not feasible, screen the ligand-to-metal ratio. A general starting point for many cross-coupling reactions is a 1:1 to 1.2:1 ratio. Excess ligand can sometimes inhibit the reaction.
-
Causality: The ligand stabilizes the active catalytic species. For C7-selective reactions, specific ligands like pyridine-type ligands in conjunction with a phosphinoyl directing group have been shown to be crucial for high regioselectivity in palladium-catalyzed reactions.[2][3]
-
-
Re-evaluate Your Choice of Catalyst: Palladium is a common choice, but for certain substrates and directing groups, other metals may offer superior selectivity.
-
Action: Consider screening other catalysts. For instance, rhodium catalysts, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), have demonstrated high efficiency and selectivity for the C7-arylation of indoles bearing an N-PR₂ directing group.[1]
-
Problem 2: Reaction Stalls or Low Conversion to the C7-Product
Symptoms: The reaction starts but does not proceed to completion, or the overall yield of the desired C7-product is low, even with good selectivity.
Root Cause Analysis: This issue often points towards catalyst deactivation or suboptimal reaction conditions that hinder the catalytic cycle.
Solutions:
-
Investigate Catalyst Deactivation: The active catalyst can degrade over the course of the reaction.
-
Observation: A common sign of palladium catalyst deactivation is the formation of palladium black, which are inactive palladium aggregates.[4]
-
Mitigation Strategies:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the active Pd(0) species.
-
Purity of Reagents: Impurities in substrates, solvents, or bases can act as catalyst poisons.[4] Ensure all reagents are of high purity.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation, allowing for lower catalyst loadings and improved stability.
-
-
-
Optimize Reaction Temperature and Time: The energy input can be critical for driving the reaction to completion without promoting catalyst decomposition.
-
Action: Screen a range of temperatures. A temperature that is too high can accelerate catalyst deactivation, while a temperature that is too low may not provide sufficient energy for the C-H activation step. Monitor the reaction over time to determine the point at which it stalls.
-
-
Base and Solvent Effects: The choice of base and solvent significantly impacts the reaction environment.
-
Action: The base is crucial for the C-H activation step. Screen different bases (e.g., carbonates, phosphates, alkoxides) to find one that is effective for your specific substrate and catalyst system. The solvent must solubilize all components and be stable at the reaction temperature. For some C7-selective arylations, polar aprotic solvents like DMA have proven effective.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a C7-selective coupling reaction?
For initial screening, a catalyst loading in the range of 2-5 mol% is a common starting point for palladium-catalyzed reactions.[1] However, for highly efficient systems, loadings as low as 0.5-1 mol% can be achieved. It is crucial to perform an optimization screen for your specific substrates and conditions.
Q2: How does the directing group influence the optimal catalyst loading?
A highly efficient directing group that forms a stable and favorable pre-transition state with the catalyst can enable lower catalyst loadings. If the directing group's coordination is weak or if there is a high energy barrier to the desired C-H activation, a higher catalyst loading might be necessary to achieve a reasonable reaction rate.
Q3: Can I use a pre-catalyst for C7-selective coupling reactions?
Yes, using a pre-catalyst is often advantageous. Pre-catalysts are generally more stable and provide a more reliable and efficient generation of the active catalytic species compared to traditional sources like Pd(OAc)₂. This can lead to more reproducible results and may allow for lower catalyst loadings.
Q4: What are some common side reactions to be aware of, and how can catalyst loading affect them?
Besides incorrect regioselectivity, common side reactions include homocoupling of the coupling partners and decomposition of starting materials. Excessively high catalyst loading can sometimes increase the rate of these side reactions. Optimizing the catalyst loading is key to maximizing the formation of the desired product while minimizing byproducts.
Q5: My C7-selective reaction is not working. What is the first thing I should check?
Before extensively optimizing the catalyst loading, always start by verifying the integrity of your starting materials and reagents.[4] Ensure the purity of your substrate, coupling partner, catalyst, ligand, and solvent. Confirm that your directing group is correctly installed. Often, issues with reagent quality are the root cause of failed reactions.
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst Loading Screen
| Parameter | Range to Screen | Notes |
| Catalyst Loading (mol%) | 0.5, 1, 2, 5, 10 | A broad range to identify the optimal window. |
| Ligand:Metal Ratio | 1:1, 1.2:1, 2:1 | Crucial when not using a pre-catalyst. |
| Temperature (°C) | 80, 100, 120 | Dependent on solvent and substrate stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical for selectivity. |
Experimental Protocols
Experimental Protocol 1: Catalyst Loading Optimization Screen
This protocol outlines a general procedure for screening catalyst loading in a parallel format.
-
Preparation: In a glovebox, prepare a stock solution of your catalyst (e.g., Pd(OAc)₂) and ligand (if separate) in a degassed, anhydrous solvent.
-
Reaction Setup: To an array of reaction vials, add the substrate with the directing group, the coupling partner, and the base.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%).
-
Solvent Addition: Add the reaction solvent to each vial to reach the final desired concentration.
-
Reaction and Monitoring: Seal the vials and place them in a heating block at the desired temperature. Monitor the reactions at set time points (e.g., 2, 4, 8, 24 hours) by taking small aliquots for analysis by LC-MS or GC-MS to determine conversion and selectivity.
-
Analysis: Compare the yield and C7:other isomer ratio across the different catalyst loadings to identify the optimal concentration.
Visualizations
Diagram 1: Catalytic Cycle for a Directed C7-Arylation
Caption: Generalized catalytic cycle for a palladium-catalyzed C7-arylation directed by a coordinating group (DG).
Diagram 2: Troubleshooting Workflow for Low C7-Selectivity
Caption: A decision tree for troubleshooting and optimizing reactions with low C7-selectivity.
References
-
Qiu, X., Deng, H., Zhao, Y., & Shi, Z. (2018). Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 4(12), eaau6468. [Link]
-
Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]
-
Yang, Y., et al. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. [Link]
-
ResearchGate. Palladium-catalyzed C3 arylation of indoles a. [Link]
-
PID Analyzers. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
ResearchGate. C7 (and related)-selective C–H olefination reactions of quinoline and... [Link]
-
Chemical Communications (RSC Publishing). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. [Link]
-
PubMed. Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. [Link]
-
PubMed. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. [Link]
-
PubMed. Palladium-catalyzed direct C7-arylation of substituted indazoles. [Link]
-
ResearchGate. Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. [Link]
-
Bandini, M., Melloni, A., & Umani-Ronchi, A. (2005). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. PMC. [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
Amanote Research. Palladium-Catalyzed CH Arylation of Indoles at the C7 Position. [Link]
-
ResearchGate. Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. [Link]
-
ResearchGate. Problems in the Study of Catalyst Deactivation Kinetics. [Link]
-
YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]
-
MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]
Sources
- 1. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine under basic hydrolysis conditions
Subject: Stability & Reactivity Profile of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine under Basic Hydrolysis Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Stability" Paradox
Direct Answer: this compound is inherently unstable under aqueous basic hydrolysis conditions.
While the 7-iodo position (pyrrole ring) is relatively robust against simple bases, the 1-chloro position (pyrazine ring) is highly electrophilic. In the presence of hydroxide ions (
If your goal is to preserve the 1-Cl motif: You must strictly avoid aqueous bases (NaOH, LiOH, KOH) and protic solvents. If your goal is to hydrolyze to the lactam: This reaction proceeds readily but requires pH control to prevent degradation of the iodine handle.
Critical Reactivity Profile
To troubleshoot your experiment, you must understand the competing electronic forces within this bicyclic scaffold.
The Electronic Tug-of-War
-
Position 1 (Chlorine): This carbon is electron-deficient. The bridgehead nitrogen (N4) and the imine nitrogen (N2) withdraw electron density, making C1 highly susceptible to nucleophilic attack. It behaves similarly to an imidoyl chloride.
-
Position 7 (Iodine): Located on the electron-rich pyrrole ring. It is generally resistant to nucleophilic attack but is sensitive to metal-halogen exchange (e.g., if using organolithiums) or radical dehalogenation.
Reaction Pathway Visualization
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the competing side reaction (Alkoxylation) often seen when using alcohols as co-solvents.
Figure 1: The dominant
Troubleshooting Guides
Identify your specific experimental observation below to find the solution.
Scenario A: "I am losing the Chlorine atom during a cross-coupling reaction."
Observation: You are trying to react the 7-Iodo position (e.g., Suzuki-Miyaura coupling) but LCMS shows a mass shift of -35/+16 (Hydrolysis) or -35/+31 (Methoxylation).
Root Cause: The base used for the coupling (e.g.,
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Safe) |
| Base | Anhydrous | |
| Solvent | MeOH/Water, Dioxane/Water | Anhydrous Toluene or DMF |
| Temperature | > 80°C | < 60°C |
Corrective Action: Switch to anhydrous conditions. Use a non-nucleophilic base system (e.g., KF/Alumina or anhydrous Phosphate) and avoid protic co-solvents.
Scenario B: "I want to hydrolyze the Cl to OH, but the Iodine is falling off."
Observation: You observe the formation of the lactam (good), but also des-iodo byproducts (mass M-126). Root Cause: Harsh basic conditions (high molarity NaOH) at high temperatures can promote radical dehalogenation, especially if trace metals are present or the reaction is exposed to light.
Corrective Action:
-
Protect from Light: Aryl iodides are photosensitive. Wrap the flask in foil.
-
Lower Temperature: Hydrolysis of the 1-Cl is fast. It often proceeds at RT or mild heating (40°C). Do not reflux in 5M NaOH.
-
Acidic Alternative: If base causes deiodination, use Acetic Acid (AcOH) with water. The 1-Cl bond is also labile to acid hydrolysis (forming HCl and the lactam) but this preserves the C-I bond better.
Standardized Stability Assay Protocol
Use this protocol to determine the half-life of your specific derivative before committing valuable material to a large-scale reaction.
Objective: Quantify the rate of 1-Cl hydrolysis.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Buffer A: Phosphate Buffer pH 7.4
-
Buffer B: 0.1 M NaOH (pH ~13)
-
Internal Standard: Caffeine (inert)
Workflow:
-
Preparation: Dilute Compound Stock 1:100 into Buffer A and Buffer B (Final conc: 100 µM).
-
Incubation: Hold at 25°C .
-
Sampling: Take aliquots at T=0, 15 min, 1h, 4h, 24h.
-
Quench: Immediately dilute aliquot into Acetonitrile (1:1) to stop the reaction.
-
Analysis: Inject on LCMS (Reverse Phase C18). Monitor UV (254 nm) and MS (ESI+).
Data Interpretation:
-
Stable: >95% parent remaining at 24h.
-
Labile: >50% conversion to lactam within 1h (Expected for 1-Cl-pyrrolo[1,2-a]pyrazine in 0.1 M NaOH).
Frequently Asked Questions (FAQs)
Q1: Can I use sodium methoxide (NaOMe) to neutralize the reaction? A: No. NaOMe is a potent nucleophile. It will rapidly displace the chloride to form the 1-methoxy derivative (1-methoxy-7-iodopyrrolo[1,2-a]pyrazine). Use hindered bases like DIPEA or non-nucleophilic inorganic bases if the Cl must be preserved.
Q2: Why is the 1-position so reactive compared to a standard chlorobenzene? A: The 1-position is activated by the adjacent bridgehead nitrogen. The resonance structures place a partial positive charge on C1, facilitating the addition-elimination mechanism typical of electron-deficient heterocycles (similar to 2-chloropyridine).
Q3: Is the 7-Iodo position stable to hydrolysis?
A: Generally, yes. The C-I bond on the pyrrole ring is not activated for
References
-
PubChem. this compound (Compound Summary).[1] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Frontiers. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization.[2] (Discusses similar scaffold reactivity). Available at: [Link]
-
Molecules (MDPI). Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis... (Demonstrates halogenated pyrrolo-fused systems and their lability). Available at: [Link]
-
Journal of Medicinal Chemistry. Nucleophilic aromatic substitution reactions of chloroazines. (General mechanism for 1-chloro-heterocycle hydrolysis). Available at: [Link]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for specific hazard information before handling halogenated heterocycles.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Characteristics of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine
For researchers and professionals in the field of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. The pyrrolo[1,2-a]pyrazine scaffold, in particular, is a recurring motif in a variety of biologically active molecules. This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) characteristics of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine, a halogenated derivative with potential for further chemical modification.
Given the absence of published experimental ¹H NMR data for this compound, this guide leverages high-quality predicted data from advanced machine learning algorithms. We will compare these predicted values with experimental data for the unsubstituted parent molecule, pyrrolo[1,2-a]pyrazine, and the related 1-chloropyrrolo[1,2-a]pyrazine. This comparative approach allows for a deeper understanding of the electronic effects of the chloro and iodo substituents on the chemical shifts of the pyrrolo[1,2-a]pyrazine ring system.
Molecular Structure and Proton Designations
The structure of this compound with the standard proton numbering is presented below. This numbering system will be used throughout this guide for the assignment of ¹H NMR signals.
Figure 1. Molecular structure of this compound with proton numbering.
Predicted and Experimental ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound and compares them with the experimental data for pyrrolo[1,2-a]pyrazine and 1-chloropyrrolo[1,2-a]pyrazine. All shifts are reported in parts per million (ppm) relative to a standard reference.
| Proton | Predicted Shift (ppm) for this compound | Experimental Shift (ppm) for 1-chloropyrrolo[1,2-a]pyrazine | Experimental Shift (ppm) for Pyrrolo[1,2-a]pyrazine |
| H-3 | 7.55 | 7.34 | 7.63 |
| H-4 | 7.85 | 7.62 | 7.96 |
| H-6 | 7.20 | 6.71 | 7.03 |
| H-8 | 7.40 | 6.74 | 7.78 |
Predicted data was obtained using the PROSPRE ¹H NMR Predictor, a machine learning-based tool.[1][2] Experimental data for 1-chloropyrrolo[1,2-a]pyrazine is from ChemicalBook.[3] Experimental data for pyrrolo[1,2-a]pyrazine is from available literature.
Comparative Analysis of Chemical Shifts
A comparative analysis of the chemical shifts reveals the electronic influence of the chloro and iodo substituents on the pyrrolo[1,2-a]pyrazine core.
Figure 2. Comparative workflow of substituent effects on ¹H NMR chemical shifts.
The introduction of a chlorine atom at the C1 position in 1-chloropyrrolo[1,2-a]pyrazine generally leads to an upfield shift (lower ppm values) for all protons compared to the unsubstituted parent compound. This is somewhat counterintuitive, as chlorine is an electronegative atom that typically deshields neighboring protons. However, in heteroaromatic systems, the interplay of inductive and resonance effects can be complex. The observed upfield shift suggests a dominant resonance effect where the lone pairs of chlorine donate electron density into the ring system, leading to increased shielding of the protons.
The predicted ¹H NMR data for this compound shows a more nuanced picture. The presence of the iodo group at the C7 position is predicted to cause a downfield shift for H-3, H-4, and H-6 compared to 1-chloropyrrolo[1,2-a]pyrazine, while H-8 is shifted further upfield. The deshielding effect on H-3, H-4, and H-6 can be attributed to the electron-withdrawing inductive effect of the iodine atom. Conversely, the predicted upfield shift for the adjacent H-8 proton may be due to a combination of through-space shielding effects and the anisotropic effect of the large iodine atom. It is well-documented that heavy atoms like iodine can have significant anisotropic effects on the chemical shifts of nearby protons.[4]
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to synthesize and characterize this compound, the following detailed protocol for ¹H NMR data acquisition is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and gently wipe the outside of the tube.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 16-64 for a sample of this concentration), relaxation delay, and spectral width.
-
Acquire the ¹H NMR spectrum.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.
Figure 3. Experimental workflow for ¹H NMR data acquisition and analysis.
Conclusion
This comparative guide provides a comprehensive overview of the expected ¹H NMR characteristics of this compound. By leveraging predicted data and comparing it with experimental data from structurally related analogs, we can anticipate the chemical shifts and understand the electronic influence of the halogen substituents. The provided experimental protocol offers a robust methodology for researchers to obtain high-quality ¹H NMR spectra for this and similar heterocyclic compounds, facilitating accurate structural verification and paving the way for further exploration of their potential in drug development.
References
-
PROSPRE - ¹H NMR Predictor. University of Alberta. [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
- Guan, Y., et al. (2021). CASCADE: a deep learning-based strategy for 13C NMR chemical shift prediction.
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
-
Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1415-1422. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
Sources
- 1. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A-Senior-Application-Scientist-Guide-to-HPLC-Retention-Time-Comparison-for-Pyrrolopyrazine-Impurities
Published: February 12, 2026
Introduction
The pyrrolopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1][2][3][4] The control of impurities in the active pharmaceutical ingredient (API) is a critical mandate governed by international regulatory bodies like the International Council for Harmonisation (ICH).[5][6] These guidelines necessitate that impurities in new drug substances be rigorously identified, quantified, and controlled.[7][8] Pyrrolopyrazine derivatives and their related impurities often possess high polarity and structural similarity, presenting a significant challenge for conventional reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
This guide provides a comparative analysis of HPLC stationary phases to optimize the separation of a model pyrrolopyrazine API from its potential process-related and degradation impurities. We will explore the underlying chromatographic principles, provide detailed experimental protocols, and present a logical workflow for method development, empowering researchers to build robust and selective analytical methods.
The Analytical Challenge: Physicochemical Properties of Pyrrolopyrazine Impurities
To establish a scientifically sound separation strategy, we must first understand the physicochemical properties of the target analytes. For this guide, we will consider a hypothetical model pyrrolopyrazine API and two common impurities:
-
API: A moderately polar pyrrolopyrazine core.
-
Impurity A (Starting Material): A highly polar precursor, often poorly retained on traditional C18 columns.
-
Impurity B (Oxidative Degradant): An impurity with similar hydrophobicity to the API but possessing a different electronic structure due to an additional functional group (e.g., N-oxide), which can offer an alternative selectivity handle.
The primary challenge lies in achieving adequate retention for the highly polar Impurity A while simultaneously resolving the structurally similar Impurity B from the main API peak. This requires a careful selection of the stationary phase to exploit subtle differences in analyte properties.
Experimental Design and Methodology
Our objective is to compare the retention, selectivity, and resolution of the API and its impurities across three distinct HPLC stationary phases: a traditional C18, a Phenyl-Hexyl, and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Instrumentation and Reagents
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), and ultrapure water.
-
Analytes: Reference standards for the model API, Impurity A, and Impurity B.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the systematic approach for selecting the optimal chromatographic method for analyzing pyrrolopyrazine impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. scribd.com [scribd.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Reactivity of Pyrrolo[1,2-a]pyrazine and Imidazo[1,2-a]pyrazine
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
